molecular formula C7H12ClN3 B6244675 1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine hydrochloride CAS No. 2408975-05-1

1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine hydrochloride

Cat. No.: B6244675
CAS No.: 2408975-05-1
M. Wt: 173.6
InChI Key:
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Description

1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine hydrochloride is a heterocyclic compound that features a fused pyrrole and imidazole ring system

Preparation Methods

The synthesis of 1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the imidazole ring: This step often involves the use of reagents such as glyoxal and ammonia, leading to the formation of the imidazole ring.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring systems.

Scientific Research Applications

1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It is used in the development of chemical probes to study biological processes.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine hydrochloride can be compared with other similar compounds, such as:

    Imidazole derivatives: These compounds share the imidazole ring system and may have similar biological activities.

    Pyrrole derivatives: Compounds with a pyrrole ring can have comparable chemical properties and reactivity.

    Pyrrolopyrazine derivatives: These compounds have a similar fused ring system and may exhibit related biological effects.

The uniqueness of this compound lies in its specific ring structure and the presence of the methyl group, which can influence its chemical and biological properties.

Properties

CAS No.

2408975-05-1

Molecular Formula

C7H12ClN3

Molecular Weight

173.6

Purity

95

Origin of Product

United States

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